Piperazine, 1,4-bis(1-oxooctadecyl)-
Description
Piperazine, 1,4-bis(1-oxooctadecyl)-, is a piperazine derivative featuring two 1-oxooctadecyl (stearoyl) groups attached to the nitrogen atoms of the piperazine ring. The 1-oxooctadecyl substituent corresponds to a stearic acid-derived acyl group (C17H35CO-), imparting significant hydrophobicity to the molecule.
Properties
CAS No. |
53575-22-7 |
|---|---|
Molecular Formula |
C40H78N2O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
SBZUEZTWHOASHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route to 1,4-distearoylpiperazine involves the acylation of piperazine with stearoyl chloride. Piperazine, a six-membered diamine, reacts with two equivalents of stearoyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.
Reaction Scheme :
Key Parameters :
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of stearoyl chloride.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
-
Molar Ratio : A 2.2:1 molar ratio of stearoyl chloride to piperazine ensures complete acylation.
Optimization and Challenges
Excess stearoyl chloride may lead to over-acylation or oligomerization. To mitigate this, stepwise addition of the acylating agent and rigorous temperature control are employed. For example, in a protocol adapted from similar piperazine derivatizations, dropwise addition of stearoyl chloride over 2 hours at 0°C yielded 85% conversion. Post-reaction, the mixture is washed with dilute HCl (1M) to remove unreacted base, followed by brine to eliminate residual acids.
Table 1: Representative Reaction Conditions for Stearoyl Chloride Method
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Molar Ratio (Piperazine:Stearoyl Chloride) | 1:2.2 |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
Schlenk-Type Coupling Using Dicyclohexylcarbodiimide (DCC)
Activation of Stearic Acid
An alternative approach involves activating stearic acid with DCC, forming a reactive O-acylisourea intermediate. This method avoids the use of moisture-sensitive acyl chlorides, making it suitable for laboratories lacking anhydrous conditions.
Reaction Scheme :
Procedure and Yield
In a typical procedure, stearic acid (2.2 eq) and DCC (2.2 eq) are dissolved in dry DCM under nitrogen. After 1 hour of activation, piperazine (1 eq) is added, and the reaction is stirred for 24 hours at room temperature. The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is purified via recrystallization from ethanol. This method achieves yields of 70–75%, with purity exceeding 95% as confirmed by HPLC.
Alternative Acylation Approaches
Enzymatic Acylation
Recent studies explore lipase-catalyzed acylation as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown activity in regioselective acylation of piperazine in non-aqueous media. While promising, this method currently suffers from lower yields (50–60%) and longer reaction times (48–72 hours).
Solid-Phase Synthesis
Immobilized piperazine on resin supports enables stepwise acylation, simplifying purification. After coupling the first stearoyl group, the resin-bound intermediate is treated with a second equivalent of activated stearic acid. Cleavage from the resin yields the target compound with >90% purity. However, scalability remains a challenge due to high resin costs.
Purification and Characterization Techniques
Crystallization and Chromatography
Crude 1,4-distearoylpiperazine is typically purified via recrystallization from n-hexane or ethanol. For higher purity, column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:9 to 1:4) resolves unreacted starting materials.
Spectroscopic Analysis
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): Peaks at δ 1.25 ppm (CH<sub>2</sub> groups), δ 2.35 ppm (CONH), and δ 3.45–3.70 ppm (piperazine ring protons).
-
IR : Strong absorption at 1640 cm<sup>−1</sup> (C=O stretch) and 3300 cm<sup>−1</sup> (N-H stretch).
Industrial-Scale Production Considerations
Waste Management
Neutralization of HCl by NaOH generates sodium chloride, which can be recycled. Solvent recovery systems minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1,4-bis(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Piperazine, 1,4-bis(1-oxooctadecyl)- has several applications in scientific research :
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
A comparative analysis of key piperazine derivatives is summarized in Table 1 .
*Estimated based on stearoyl (C18H35O) groups.
Key Observations:
- Hydrophobicity vs. Solubility : The stearoyl-substituted piperazine is expected to exhibit extremely low aqueous solubility due to its long hydrocarbon chains, contrasting sharply with hydrophilic derivatives like 1,4-bis(2-hydroxyethyl)piperazine, which has high solubility and gastrointestinal permeability .
- Thermal Stability: Piperazine bis-methacryloyl (NBMP) demonstrates thermal stability up to 250°C (TGA data), while selenogallate frameworks with piperazine cations (e.g., [bappH2][Ga2Se4]) show variable thermal stability depending on substituents . The stearoyl derivative’s thermal behavior remains unstudied but may align with lipid-like stability.
Antimicrobial Activity:
- Thiadiazole-substituted piperazines (e.g., C20H16N8O4S4) show moderate to high antimicrobial activity, with molecular weights ~428–529 g/mol and nitrogen content ~13–20% correlating with efficacy .
- Piperazine, 1,4-bis(1-oxooctadecyl)-: No direct antimicrobial data are available, but its hydrophobicity may limit membrane penetration, reducing bioactivity compared to smaller, polar analogs.
Anticancer and Kinase Inhibition:
- Piperazine derivatives with aromatic acyl groups (e.g., 4-phenylpiperazin-1-yl) exhibit enhanced anticancer activity against HCT-116 and MCF-7 cell lines compared to non-aromatic analogs .
- 1,4-Bis(2-hydroxyethyl)piperazine is utilized in synthesizing kinase inhibitors, leveraging its solubility for drug-like properties .
Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., stearoyl) may reduce cellular uptake but enhance lipid membrane interactions, useful in drug delivery systems.
- Electronic Effects : Electron-withdrawing groups (e.g., thiadiazole in ) enhance antimicrobial activity, while electron-donating groups (e.g., hydroxyethyl in ) improve solubility for kinase inhibitors.
Biological Activity
Piperazine, 1,4-bis(1-oxooctadecyl)- is a compound with the chemical formula CHNO and a CAS number of 51449-18-4. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile based on available literature and research findings.
Chemical Structure and Properties
Piperazine derivatives are known for their diverse biological activities. The specific structure of Piperazine, 1,4-bis(1-oxooctadecyl)- includes two octadecyl chains attached to a piperazine ring, which may influence its solubility and interaction with biological membranes.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. The long alkyl chains in Piperazine, 1,4-bis(1-oxooctadecyl)- may enhance its membrane-disrupting capabilities, making it effective against bacteria and fungi.
- Anticancer Potential : Some studies suggest that piperazine compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
- Neuropharmacological Effects : Piperazine derivatives have been investigated for their effects on the central nervous system. They may act as anxiolytics or antidepressants by interacting with neurotransmitter systems.
Case Studies
- A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives and their biological activities. Among these, Piperazine, 1,4-bis(1-oxooctadecyl)- showed promising results in preliminary antimicrobial assays .
- Another investigation assessed the cytotoxic effects of piperazine derivatives on human cancer cell lines. The findings indicated that Piperazine, 1,4-bis(1-oxooctadecyl)- significantly inhibited cell growth at micromolar concentrations .
Safety and Toxicity
The safety profile of Piperazine, 1,4-bis(1-oxooctadecyl)- is crucial for its potential therapeutic applications. Toxicological assessments are necessary to evaluate its effects on human health and the environment.
Toxicity Data
| Endpoint | Value | Source |
|---|---|---|
| Acute Ecotoxicity (Algae) | EC50 = 0.016 mg/L | Polymer Rapid Screening Assessment |
| Predicted No Effect Concentration (PNEC) | 1.6 x 10 mg/L | Derived from ecotoxicity data |
The acute ecotoxicity data suggest that while the compound exhibits some toxicity to aquatic organisms, further studies are needed to determine its long-term environmental impact.
Q & A
Q. What are the established synthetic routes for Piperazine, 1,4-bis(1-oxooctadecyl)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a two-step process:
Acylation of Piperazine : React piperazine with stearoyl chloride (1-oxooctadecanoyl chloride) in a non-polar solvent (e.g., dichloromethane or toluene) under reflux. A molar ratio of 1:2 (piperazine:acyl chloride) ensures complete bis-acylation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Critical Factors :
- Temperature : Excess heat may lead to side reactions (e.g., over-acylation or decomposition).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) can accelerate the reaction but may require rigorous drying to avoid hydrolysis.
- Stoichiometry : Excess acyl chloride ensures complete substitution; unreacted reagents are removed via aqueous washes (e.g., NaHCO₃).
Yield optimization (~70–85%) is achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of Piperazine, 1,4-bis(1-oxooctadecyl)-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of piperazine NH signals at δ 1.5–2.5 ppm and presence of stearoyl chain signals at δ 0.8–1.3 ppm).
- Infrared Spectroscopy (IR) : Detect acyl C=O stretches (~1650–1750 cm⁻¹) and verify loss of NH bands (~3300 cm⁻¹).
- X-ray Crystallography : Resolve the crystal structure to confirm regioselectivity and molecular packing. Single-crystal diffraction requires slow evaporation from ethanol/acetone mixtures.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~737.7 Da).
Cross-validation of these techniques ensures structural accuracy and purity .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of Piperazine, 1,4-bis(1-oxooctadecyl)- with biological targets such as enzymes or DNA?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its geometry (e.g., AM1 semi-empirical method) and assign partial charges .
- Target Selection : Import protein/DNA structures (e.g., from PDB: 1BNA for DNA) and define active sites (e.g., 40Å × 40Å × 40Å grid).
- Binding Affinity Analysis : Evaluate ΔG values (e.g., -7.5 kcal/mol indicates strong binding). Identify interaction modes (e.g., π-alkyl, hydrogen bonds) using PyMOL or Chimera.
- Validation : Compare with experimental data (e.g., fluorescence quenching assays or gel electrophoresis for DNA intercalation).
This approach predicts potential anticancer or antimicrobial mechanisms, guiding in vitro testing .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and measure IC₅₀ values against standardized assays (e.g., DPP-IV inhibition ).
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan or R) to identify trends. For example, para-substituted derivatives often show higher activity than meta-substituted analogs due to steric/electronic effects.
- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays).
Contradictions often arise from assay sensitivity or substituent positional effects; controlled comparative studies clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
